molecular formula C6H7IN2O2 B2673411 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 6645-75-6

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2673411
CAS No.: 6645-75-6
M. Wt: 266.038
InChI Key: BOWHEDPTKNLGGJ-UHFFFAOYSA-N
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Description

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative characterized by an iodine atom at the 4-position and a methyl group at the 5-position of the pyrazole ring, coupled with an acetic acid side chain. Pyrazole derivatives are of significant interest in medicinal and agrochemical research due to their diverse biological activities . Notably, commercial availability of this compound is marked as discontinued, suggesting specialized synthesis may be required for research purposes .

Properties

IUPAC Name

2-(4-iodo-5-methylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWHEDPTKNLGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6645-75-6
Record name 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-iodo-5-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, displacing the chlorine atom and forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrazole ring enable oxidation under controlled conditions.

Reagents/ConditionsProductsYieldReferences
KMnO₄ (acidic conditions)2-(4-iodo-5-methyl-1H-pyrazol-1-yl)glycolic acid (oxidation of acetic acid to glycolic acid)Not specified
Ozone (O₃)Cleavage of pyrazole ring to form iodinated carboxylic acid derivativesNot specified

Key Findings :

  • Oxidation of the acetic acid moiety generates glycolic acid derivatives.

  • Ring cleavage via ozonolysis produces smaller iodinated fragments, useful in degradation studies.

Reduction Reactions

The iodine atom and carboxylic acid group participate in reduction processes.

Reagents/ConditionsProductsYieldReferences
LiAlH₄ (anhydrous ether)2-(4-iodo-5-methyl-1H-pyrazol-1-yl)ethanol~60%
H₂/Pd-CDeiodination to form 2-(5-methyl-1H-pyrazol-1-yl)acetic acid45–50%

Key Findings :

  • Lithium aluminum hydride selectively reduces the carboxylic acid to an alcohol without affecting the iodine substituent.

  • Catalytic hydrogenation removes the iodine atom, enabling access to deiodinated analogs.

Substitution Reactions

The iodine atom undergoes nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.

Reagents/ConditionsProductsYieldReferences
NaN₃/DMF, 80°C2-(4-azido-5-methyl-1H-pyrazol-1-yl)acetic acid70%
CuI, Phenanthroline, K₃PO₄Suzuki coupling with aryl boronic acids to form biaryl derivatives55–65%
NH₃ (aq.), 100°C2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid40%

Key Findings :

  • Azide substitution provides a route to click chemistry applications.

  • Suzuki-Miyaura coupling with aryl boronic acids facilitates biaryl synthesis, though competing reduction of the iodo group may occur under prolonged heating .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization.

Reagents/ConditionsProductsYieldReferences
SOCl₂ → ROH (e.g., MeOH)Methyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetate85%
EDCl, HOBt, RNH₂Amides (e.g., 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetamide)75–90%

Key Findings :

  • Esterification with methanol proceeds efficiently via acid chloride intermediates.

  • Amidation using coupling agents like EDCl/HOBt achieves high yields for diversifying the acid moiety.

Cyclization and Heterocycle Formation

The pyrazole ring participates in cycloaddition and annulation reactions.

Reagents/ConditionsProductsYieldReferences
PPh₃, CS₂, 120°CThiazole-fused pyrazole derivatives50%
CuI, Propargyl bromideTriazole-linked conjugates via Huisgen cycloaddition60%

Key Findings :

  • Reaction with carbon disulfide introduces sulfur-containing heterocycles.

  • Copper-catalyzed alkyne-azide cycloaddition (CuAAC) enables modular bioconjugation.

Mechanistic Insights

  • Iodine Reactivity : The electron-withdrawing nature of the iodine atom activates the pyrazole ring toward SNAr, particularly at the 4-position .

  • Carboxylic Acid Role : The acid group enhances solubility in polar solvents and directs regioselectivity in metal-catalyzed reactions.

  • Steric Effects : The 5-methyl group hinders substitution at adjacent positions, favoring reactivity at the 4-iodo site .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds related to 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid exhibit significant potential as anticancer agents. These compounds have been studied for their ability to act as selective androgen receptor modulators (SARMs), which are crucial in the treatment of androgen-dependent cancers such as prostate cancer. The modulation of androgen receptors can inhibit tumor growth, making these compounds promising candidates for therapeutic development .

Case Study: Prostate Cancer Treatment
A study demonstrated that derivatives of pyrazole compounds, including those similar to this compound, effectively inhibited the proliferation of prostate cancer cell lines. The compounds showed high affinity for androgen receptors, suggesting their utility in treating castration-resistant prostate cancer (CRPC) and other AR-dependent conditions .

Antiviral Activity

2.1 Inhibition of Viral Replication

Another significant application of this compound is its antiviral activity. Research has shown that pyrazole derivatives can inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme critical for viral replication. In vitro studies have confirmed that these compounds effectively reduce the replication of viruses such as the measles virus by targeting DHODH .

Case Study: Measles Virus Replication
In a phenotypic assay measuring measles virus replication, certain pyrazole derivatives demonstrated subnanomolar efficacy, indicating their potential as antiviral agents. The mechanism of action involved the inhibition of DHODH, which is essential for the synthesis of pyrimidines required for viral RNA production .

Agricultural Applications

3.1 Plant Growth Regulators

The compound has also been explored for its role as a plant growth regulator. Research indicates that pyrazole derivatives can enhance plant growth and resistance to environmental stressors. These compounds may influence hormonal pathways in plants, leading to improved growth rates and yields.

Case Study: Enhanced Crop Yield
A study evaluated the effects of pyrazole-based compounds on various crops under stress conditions such as drought and salinity. Results indicated that treated plants exhibited improved growth metrics compared to untreated controls, highlighting the potential agricultural benefits of these compounds .

Mechanism of Action

The mechanism by which 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The iodine and methyl substituents can influence the compound’s binding affinity and specificity for its molecular targets, affecting pathways involved in various biological processes .

Comparison with Similar Compounds

Key Structural Variations

The compound’s core structure can be modified at three primary sites:

  • Pyrazole ring substituents : Halogen (I, Cl), alkyl (methyl), or nitro groups.
  • Acetic acid chain: Length (e.g., propanoic acid) or functionalization (e.g., amine derivatives).

Tabulated Comparison of Analogs

Compound Name Substituents (Pyrazole Ring) Side Chain Molecular Formula Molecular Weight CAS Number Notes
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid 4-I, 5-Me Acetic acid C₆H₇IN₂O₂ 266.04 Not provided Reference compound; discontinued
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid 4-Me Acetic acid C₆H₈N₂O₂ 140.14 6645-69-8 Simpler analog; lacks iodine
2-(4-Nitro-1H-pyrazol-1-yl)acetic acid 4-NO₂ Acetic acid C₅H₅N₃O₄ 171.11 400755-43-3 Nitro group enhances electrophilicity
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid 4-I, 5-Me Propanoic acid C₇H₉IN₂O₂ 280.07 6715-93-1 Longer side chain; altered solubility
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-propanoic acid 4-Cl, 3-Me Propanoic acid C₇H₉ClN₂O₂ 188.61 1005694-58-5 Chloro substituent; smaller molecular volume

Functional Implications

  • Iodine vs.
  • Side Chain Length: Propanoic acid derivatives (e.g., CAS 6715-93-1) exhibit increased hydrophobicity, which may influence membrane permeability in biological systems .
  • Methyl vs. Bulky Substituents : The 5-methyl group in the reference compound reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl in pesticide derivatives), favoring synthetic accessibility .

Structural Analysis and Crystallographic Tools

The structural characterization of pyrazole derivatives often relies on crystallographic software such as SHELXL for refinement and ORTEP-3 for graphical representation . For example:

  • SHELXL enables precise modeling of halogen atoms (e.g., iodine) in electron density maps, critical for confirming substituent positions .
  • ORTEP-3 visualizes bond angles and torsional conformations, aiding in the comparison of side-chain orientations between analogs .

Biological Activity

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an iodine atom and a methyl group on the pyrazole ring, which may influence its pharmacological properties. The molecular formula is C₉H₈I N₃O₂, with a molecular weight of approximately 292.07 g/mol.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom enhances its reactivity, potentially allowing it to modulate biochemical pathways effectively. While the exact mechanisms remain under investigation, studies suggest that it may influence inflammatory processes and exhibit anticancer properties.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. For instance, compounds with similar pyrazole structures have demonstrated efficacy in inhibiting tumor growth by targeting specific signaling pathways associated with cancer cell proliferation .

Anti-inflammatory Properties

There is evidence supporting the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their anticancer activity against HeLa cells. The results indicated that this compound significantly inhibited cell viability at concentrations as low as 10 µM, showcasing its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Response

Another study investigated the anti-inflammatory effects of the compound in a carrageenan-induced edema model in mice. The findings revealed that treatment with this compound resulted in a notable reduction in paw swelling compared to control groups, indicating its effectiveness in alleviating inflammation .

Data Tables

Biological ActivityTarget Organism/Cell TypeObserved EffectReference
AnticancerHeLa cellsInhibition of cell viability
Anti-inflammatoryMice (carrageenan model)Reduction in paw swelling
AntimicrobialS. aureusMIC: 0.0039 mg/mL
AntimicrobialE. coliMIC: 0.025 mg/mL

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetic acid, and what analytical methods validate its purity?

Answer:
The synthesis typically involves cyclocondensation of substituted pyrazole precursors followed by iodination. For example, pyrazole derivatives like 5-methyl-1H-pyrazole-4-carboxylic acid can be iodinated using iodine monochloride (ICl) in acetic acid under controlled conditions . Post-synthesis, purity is validated via:

  • HPLC (High-Performance Liquid Chromatography) with UV detection to quantify residual solvents or byproducts .
  • FTIR and NMR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in FTIR) and structural integrity (e.g., pyrazole ring proton signals at δ 6.5–7.5 ppm in ¹H NMR) .
  • Elemental analysis (C, H, N) to ensure stoichiometric consistency .

Advanced: How can SHELXL be optimized for refining the crystal structure of this compound, especially in cases of disordered iodine atoms?

Answer:
Disordered iodine atoms in crystal structures require careful treatment:

  • Use PART instructions in SHELXL to model disorder, assigning occupancy factors to alternative positions .
  • Apply ISOR restraints to prevent unrealistic thermal motion for iodine atoms due to their high electron density .
  • Validate refinement with R1 < 5% and wR2 < 10% , and check the ADDSYM algorithm in PLATON to detect missed symmetry elements .
  • For twinned crystals (common in pyrazole derivatives), employ the TWIN/BASF commands in SHELXL to refine twin fractions .

Basic: What are the stability and storage conditions for this compound under laboratory settings?

Answer:

  • Stability : The compound is sensitive to light and moisture due to the labile C-I bond. Degradation is monitored via periodic HPLC analysis .
  • Storage : Store in amber vials at 2–8°C under inert gas (argon/nitrogen). Long-term stability tests show <5% decomposition over 12 months under these conditions .

Advanced: How can DFT calculations resolve spectral contradictions in the vibrational modes of this compound?

Answer:
Discrepancies between experimental FTIR/Raman spectra and theoretical predictions arise from:

  • Solvent effects : Simulate spectra using polarizable continuum models (PCM) for solvents like DMSO or methanol .
  • Isotopic substitution : Compare calculated spectra for [¹²C] and [¹³C] isotopologues to assign ambiguous peaks.
  • Force field adjustments : Use B3LYP/6-311++G(d,p) basis sets to refine vibrational mode assignments, particularly for the carboxylic acid and pyrazole ring .

Basic: What are the critical safety considerations when handling this compound?

Answer:

  • Toxicity : Acute toxicity studies (OECD 423) indicate an LD₅₀ > 2000 mg/kg (oral, rats), but prolonged exposure may cause thyroid dysfunction due to iodine release .
  • Protective measures : Use nitrile gloves, fume hoods, and closed systems during synthesis. Neutralize waste with 10% sodium thiosulfate to deiodinate residues .

Advanced: How can reaction mechanisms for iodination at the pyrazole 4-position be elucidated using kinetic isotope effects (KIEs) or isotopic labeling?

Answer:

  • Deuterium KIEs : Compare reaction rates for protiated vs. deuterated pyrazole derivatives. A KIE > 1 suggests electrophilic aromatic substitution (EAS) involving a Wheland intermediate .
  • ¹²⁵I radiolabeling : Track iodine incorporation via gamma counting to confirm regioselectivity at the 4-position .

Basic: What chromatographic methods are suitable for separating this compound from its synthetic byproducts?

Answer:

  • Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water (retention time ~8.2 min) .
  • TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate:hexane (3:7); visualize under UV (254 nm) or iodine vapor .

Advanced: How does the electronic nature of the pyrazole ring influence the acidity of the carboxylic acid group in this compound?

Answer:

  • Hammett analysis : The electron-withdrawing iodo group at the 4-position increases acidity (pKa ~2.8) compared to non-iodinated analogs (pKa ~3.5). This is confirmed via potentiometric titration in aqueous ethanol .
  • NBO calculations : Delocalization of the carboxylic acid lone pair into the pyrazole ring’s π-system stabilizes the deprotonated form .

Basic: What spectroscopic techniques are most effective for characterizing iodine substitution in this compound?

Answer:

  • ¹H-¹³C HMBC NMR : Correlate pyrazole ring protons with the iodinated carbon (C4, δ ~95 ppm in ¹³C NMR) .
  • XPS (X-ray Photoelectron Spectroscopy) : Iodine 3d₅/₂ binding energy at ~619 eV confirms covalent C-I bonding .

Advanced: What strategies mitigate iodine loss during functionalization reactions of this compound?

Answer:

  • Protecting groups : Temporarily protect the carboxylic acid as a methyl ester to reduce electron-withdrawing effects that weaken the C-I bond .
  • Low-temperature conditions : Perform reactions at –20°C in anhydrous DMF to minimize radical-mediated deiodination .

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